3-(Benzyloxy)-4-hydroxybenzaldehyde
Description
3-(Benzyloxy)-4-hydroxybenzaldehyde (CAS: 4049-39-2, 35065-13-5), also referred to as 4-(Benzyloxy)-3-hydroxybenzaldehyde, is a phenolic aldehyde derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.247 g/mol . It is synthesized via selective benzylation of 3,4-dihydroxybenzaldehyde using benzyl chloride or bromide under alkaline conditions, achieving moderate yields (~30%) . This compound serves as a critical intermediate in pharmaceutical synthesis, such as in the production of β-blockers like YOK-1204 .
Properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMRCRFALIQFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452197 | |
| Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50773-56-3 | |
| Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method includes the use of benzyl bromide to protect the hydroxyl group, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(Benzyloxy)-4-hydroxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- Role : 3-(Benzyloxy)-4-hydroxybenzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It facilitates the construction of various substituted benzaldehyde derivatives through reactions such as oxidation, reduction, and nucleophilic substitution .
Synthetic Routes :
- Preparation Methods : The compound can be synthesized using several methods, including:
Biological Applications
Pharmacological Potential
- Biologically Active Compound : Research indicates that this compound serves as a building block for biologically active compounds. It has been investigated for its potential therapeutic properties, particularly in developing drugs targeting neurodegenerative diseases and cancer .
Mechanism of Action :
- The compound may interact with specific enzymes or receptors in biological systems. Its aldehyde group can undergo nucleophilic addition reactions, leading to various biological effects such as antioxidant activity and modulation of inflammatory pathways .
Industrial Applications
Material Production
- Polymers and Specialty Chemicals : In industrial settings, this compound is used in producing polymers and specialty chemicals. Its unique functional groups allow for the development of materials with specific properties tailored to various applications.
Case Studies
-
Synthesis of Americanin A and Isoamericanin A
- Overview : This compound serves as a crucial starting material for synthesizing Americanin A and Isoamericanin A through a series of condensation reactions followed by transformations.
- Methodology : The synthesis involves mesylation, potassium carbonate treatment, hydrogenolysis, and cyclization.
-
Neuroprotective Effects
- Study Findings : Investigations into the neuroprotective effects of related compounds (e.g., 3-hydroxybenzaldehyde) showed that they could enhance cell viability under oxidative stress conditions by modulating apoptosis-related pathways .
- Implications : These findings suggest potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
Comparison with Similar Compounds
Structural Analog Overview
Key analogs of 3-(Benzyloxy)-4-hydroxybenzaldehyde include:
- 3-(Benzyloxy)-4-methoxybenzaldehyde (CAS: 6346-05-0)
- 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, CAS: 621-59-0)
- 4-(Benzyloxy)-3-ethoxybenzaldehyde (CAS: 60186-33-6)
- 4-Methoxy-3-(prop-2-en-1-yloxy)benzaldehyde (CAS: 2426-87-1)
Structural and Functional Differences
Physicochemical Properties
- Solubility : The hydroxyl group in this compound enhances water solubility compared to methoxy or ethoxy analogs .
- Stability: Methoxy and benzyloxy groups improve oxidative stability compared to free phenolic OH groups, which may require protection during reactions .
- Spectroscopy : IR spectra for benzyloxy-containing analogs show characteristic C-O-C stretching (~1250 cm⁻¹) and aldehyde C=O peaks (~1700 cm⁻¹) .
Key Research Findings
Reactivity Trends : Benzyloxy groups facilitate nucleophilic aromatic substitution (NAS) at the para position, while methoxy groups direct electrophilic substitution to the ortho position .
Biological Activity : Hydroxyl groups enhance binding to enzymes (e.g., tyrosine kinases), whereas methoxy groups improve metabolic stability in vivo .
Synthetic Challenges : Low yields in this compound synthesis (~30%) highlight the need for optimized protecting-group strategies .
Biological Activity
3-(Benzyloxy)-4-hydroxybenzaldehyde, also known as 4-hydroxy-3-(benzyloxy)benzaldehyde, is a compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C₁₄H₁₂O₃
- Molecular Weight : 228.24 g/mol
- CAS Number : 139-85-5
Biological Activities
This compound exhibits a variety of biological activities, including:
- Antioxidant Activity : The compound has been shown to enhance intracellular antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
- Antimicrobial Properties : It demonstrates significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Anticancer Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy .
- Antioxidant Mechanism :
- Antimicrobial Mechanism :
- Anticancer Mechanism :
Study on Antioxidant Activity
A study published in PMC demonstrated that this compound significantly increased the intracellular levels of glutathione and superoxide dismutase (SOD) in human cell lines, indicating its strong antioxidant properties .
Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .
Anticancer Potential
Research involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 100 μM, the compound reduced cell proliferation by approximately 27% after 48 hours .
Comparative Analysis
Q & A
Q. Basic
- ¹H NMR (DMSO-d₆) : δ 9.80 (s, 1H, CHO), 7.45–7.30 (m, 5H, benzyl), 10.50 (s, 1H, OH), 6.90–7.10 (m, 3H, aromatic) .
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹; broad O-H stretch at ~3300 cm⁻¹.
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN/H₂O (60:40), flow rate 1 mL/min, retention time ~8.2 min .
Advanced
Discrepancies in NMR shifts (e.g., OH proton visibility) arise from solvent deuteration or hydrogen bonding. High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC) resolves ambiguities. Compare experimental data with computational predictions (DFT) for validation .
What solvents and conditions are suitable for handling this compound in biological assays?
Basic
The compound is sparingly soluble in water (≤1 mg/mL) but dissolves in DMSO (50 mg/mL), ethanol, or DMF. For cell-based assays, pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .
Advanced
Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, but prolonged exposure to light or oxidants accelerates aldehyde oxidation. Store under argon at –20°C .
How does this compound degrade under acidic or basic conditions?
Basic
Under strong acidic conditions (e.g., HBr/AcOH), the benzyl ether cleaves to regenerate 3,4-dihydroxybenzaldehyde. In basic media (pH >10), the aldehyde may undergo Cannizzaro disproportionation .
Advanced
Degradation pathways depend on substituent electronic effects. Kinetic studies (HPLC-MS) reveal pseudo-first-order kinetics for acid-catalyzed cleavage (activation energy ~45 kJ/mol). Base-induced side reactions (e.g., aldol condensation) are minimized at low temperatures (<4°C) .
What role does this compound play in medicinal chemistry and natural product synthesis?
Basic
It serves as a key intermediate for antitumor agents (e.g., combretastatin analogs) and antimicrobials. The aldehyde group enables Schiff base formation with amines, facilitating heterocyclic scaffold construction .
Advanced
In total synthesis, it is used to prepare benzopyrans via aldol condensation or as a precursor for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Recent studies highlight its utility in generating isoindolinone libraries for kinase inhibition screening .
How can researchers resolve contradictions in reported biological activities of derivatives?
Advanced
Discrepancies often arise from impurity profiles or assay variability. Strategies include:
- Purity validation : ≥95% by HPLC, with residual solvent analysis.
- Dose-response curves : IC₅₀ values should be confirmed across multiple cell lines (e.g., MCF-7, HeLa).
- Mechanistic studies : Use siRNA knockdown or enzymatic assays to verify target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
